Nesolicaftor - 1953130-87-4

Nesolicaftor

Catalog Number: EVT-281427
CAS Number: 1953130-87-4
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nesolicaftor, also known as PTI-428, is a compound classified as a cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. [, ] It is being investigated for its potential to improve the function of the CFTR protein in individuals with cystic fibrosis (CF). [] CFTR amplifiers work by increasing the activity of CFTR protein present at the cell surface. [] Nesolicaftor is intended to be used in combination with other CFTR modulators, such as elexacaftor/tezacaftor/ivacaftor (ETI), to further enhance their efficacy. []

Future Directions
  • Evaluation in larger clinical trials: While initial clinical trials have shown promise, larger and longer-term studies are required to confirm the efficacy and safety of Nesolicaftor in CF patients. [, , , , , ]
  • Optimization of combination therapies: Determining the optimal combinations and dosages of Nesolicaftor with other CFTR modulators and therapies is crucial for maximizing treatment efficacy. []
  • Investigating its potential in other respiratory diseases: Given its effects on mucociliary clearance, Nesolicaftor could be explored as a potential therapeutic agent for other respiratory diseases characterized by impaired mucociliary function. []

Elexacaftor

  • Compound Description: Elexacaftor is a CFTR corrector that helps to stabilize the F508del-CFTR protein, increasing its trafficking to the cell surface. []
  • Relevance: Elexacaftor is often used in combination with tezacaftor and ivacaftor (forming the triple-combination therapy known as Trikafta or ETI) for treating cystic fibrosis. Research indicates that nesolicaftor can further enhance the efficacy of ETI in restoring F508del-CFTR function. []
  • Compound Description: Tezacaftor is another CFTR corrector that works similarly to elexacaftor by improving the processing and trafficking of F508del-CFTR to the cell surface. []
  • Relevance: Tezacaftor is a component of ETI, and studies suggest that nesolicaftor can augment the positive effects of ETI on F508del-CFTR function. []
  • Compound Description: Ivacaftor acts as a CFTR potentiator, which means it improves the function of CFTR protein that has successfully reached the cell surface. []
  • Relevance: Ivacaftor is a part of the ETI treatment regimen. Nesolicaftor has been shown to further improve the F508del-CFTR response when combined with ETI. []

PTI-808

  • Compound Description: PTI-808 is a CFTR potentiator. []
  • Relevance: PTI-808 has been investigated in combination with PTI-801 (a CFTR corrector) and nesolicaftor as a potential therapy for cystic fibrosis. []

PTI-801

  • Compound Description: PTI-801 is a CFTR corrector. []
  • Relevance: PTI-801 has been studied in conjunction with PTI-808 and nesolicaftor as a possible treatment option for cystic fibrosis. []

Dirocaftor

  • Compound Description: Dirocaftor is a CFTR potentiator. []
  • Relevance: Dirocaftor has been investigated in combination with posenacaftor (a corrector) and nesolicaftor for the treatment of cystic fibrosis. []

Posenacaftor

  • Compound Description: Posenacaftor is a CFTR corrector. []
  • Relevance: Posenacaftor has been studied in combination with dirocaftor and nesolicaftor as a potential therapeutic option for cystic fibrosis. []

SMG1i

  • Compound Description: SMG1i is a small molecule inhibitor of the kinase SMG1. It acts by inhibiting nonsense-mediated decay (NMD), a cellular process that degrades mRNA transcripts containing premature termination codons (PTCs). []
  • Relevance: While not structurally related to nesolicaftor, SMG1i represents a different therapeutic strategy for addressing nonsense mutations in the CFTR gene. [] Unlike nesolicaftor, which aims to enhance the function of existing CFTR protein, SMG1i focuses on increasing the amount of functional CFTR mRNA available for translation. []

G418 (Geneticin)

  • Compound Description: G418 is an aminoglycoside antibiotic that can induce the translational readthrough of premature termination codons (PTCs). []
  • Relevance: G418 represents a distinct approach from nesolicaftor in addressing nonsense mutations in CFTR. It promotes the production of full-length CFTR protein by overriding the stop signal encoded by the PTC. []

ELX-02

  • Compound Description: ELX-02 is another compound that facilitates the readthrough of premature stop codons, aiming to restore full-length protein synthesis. []
  • Relevance: Similar to G418, ELX-02 offers a different approach compared to nesolicaftor for addressing nonsense mutations. Its mechanism focuses on enabling the ribosome to bypass the PTC and continue translation. []

VX-809 (Lumacaftor)

  • Compound Description: VX-809 functions as a CFTR corrector, assisting in the proper folding and trafficking of CFTR protein to the cell surface. []
  • Relevance: VX-809 addresses CFTR dysfunction through a distinct mechanism compared to nesolicaftor. While nesolicaftor amplifies the function of existing CFTR, VX-809 primarily improves the amount of functional CFTR protein that reaches the cell membrane. []

VX-445

  • Compound Description: VX-445 is a CFTR corrector that aids in the proper folding and trafficking of the CFTR protein. []
  • Relevance: Similar to VX-809, VX-445 differs from nesolicaftor in its mechanism of action, focusing on improving the processing and trafficking of CFTR rather than directly amplifying its function. []

Telmisartan

  • Compound Description: Telmisartan is an angiotensin II receptor blocker, typically used to treat hypertension. It has shown potential in preclinical studies for improving mucociliary clearance. []
  • Relevance: Telmisartan, when combined with nesolicaftor, has demonstrated synergistic effects in restoring mucociliary function in in vitro models of COPD. [] This suggests a potential therapeutic benefit of combining these compounds for respiratory diseases.
Source and Classification

Nesolicaftor is derived from ongoing research aimed at developing effective therapies for cystic fibrosis. It belongs to a class of drugs known as CFTR modulators, which include correctors and potentiators that aim to restore the function of the defective CFTR protein. The compound has been investigated in various clinical settings, showing potential to improve CFTR function in patients with specific mutations, particularly the F508del mutation, which is the most common mutation associated with cystic fibrosis .

Synthesis Analysis

Methods and Technical Details

The synthesis of nesolicaftor involves several key steps that utilize advanced organic chemistry techniques. The detailed synthetic route includes:

  1. Preparation of Intermediates: The synthesis begins with the formation of various intermediates through reactions such as nitration, halogenation, and amide coupling reactions.
  2. Cyclization Reactions: Key cyclization steps are employed to form the core structure of nesolicaftor, which involves creating multiple ring systems that contribute to its biological activity.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate nesolicaftor in its pure form for further testing and analysis .
Molecular Structure Analysis

Structure and Data

Nesolicaftor has a complex molecular structure characterized by several functional groups that facilitate its interaction with the CFTR protein. The molecular formula is C20_{20}H24_{24}F2_{2}N4_{4}O3_{3}S, and its structural features include:

  • A central bicyclic system that contributes to its binding affinity.
  • Multiple fluorinated groups that enhance its pharmacokinetic properties.
  • Specific stereochemistry that is critical for its biological activity.

The three-dimensional conformation of nesolicaftor has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding sites on the CFTR protein .

Chemical Reactions Analysis

Reactions and Technical Details

Nesolicaftor undergoes various chemical reactions that are essential for its mechanism of action:

  1. Binding to CFTR: Nesolicaftor binds to specific sites on the CFTR protein, stabilizing its conformation and enhancing chloride ion transport.
  2. Interactions with RNA-binding Proteins: It has been shown to interact with poly(rC)-binding protein 1 (PCBP1), which plays a role in stabilizing CFTR mRNA, thereby increasing its expression levels .
  3. Influence on Cellular Pathways: Nesolicaftor modulates cellular pathways affected by TGF-β1, reversing inhibition caused by this cytokine on CFTR expression and function .
Mechanism of Action

Process and Data

The mechanism of action of nesolicaftor primarily involves:

  • Amplification of CFTR Function: By binding to the CFTR protein, nesolicaftor enhances its activity, particularly in cells expressing the F508del mutation.
  • Stabilization of mRNA: Nesolicaftor increases CFTR mRNA stability through its interaction with PCBP1, promoting higher levels of CFTR protein synthesis.
  • Restoration of Ion Conductance: In vitro studies demonstrate that nesolicaftor significantly improves chloride ion conductance in cells treated with other modulators, suggesting a synergistic effect when used in combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nesolicaftor exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 408.49 g/mol.
  • Solubility: It shows variable solubility in different solvents; solubility studies are crucial for determining optimal formulation strategies.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; studies indicate that nesolicaftor maintains stability over time when stored appropriately.

These properties are critical for understanding how nesolicaftor behaves in biological systems and how it can be effectively administered .

Applications

Scientific Uses

Nesolicaftor has significant potential applications within scientific research and clinical practice:

Properties

CAS Number

1953130-87-4

Product Name

Nesolicaftor

IUPAC Name

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1

InChI Key

XPEHHUISIBFLHX-QFWMXSHPSA-N

SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

PTI-428; PTI 428; PTI428;

Canonical SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O

Isomeric SMILES

C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.